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Compound of Interest

Compound Name: BRD4 degrader AT1

Cat. No.: B606350

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the binding affinity of
ligands, with a focus on the Proteolysis Targeting Chimera (PROTAC) AT1, for the
bromodomains of Bromodomain-containing protein 4 (BRD4). It includes quantitative data for
representative BRD4 ligands, detailed experimental methodologies, and visualizations of
pathways and workflows.

Introduction to BRD4 and the AT1 Degrader

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the
Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It plays a crucial role in
regulating gene expression by binding to acetylated lysine residues on histones and
transcription factors, thereby recruiting transcriptional machinery to specific genomic loci.[3][4]
[5] BRD4 possesses two highly conserved N-terminal bromodomains, BD1 and BD2, which are
the primary sites of interaction with acetylated proteins and are major targets for therapeutic
intervention in diseases like cancer and inflammation.[4][6][7]

AT1 is a small-molecule PROTAC designed to specifically target BRD4 for degradation.[1]
Unlike traditional inhibitors that merely block the function of a protein, PROTACSs like AT1
induce the selective removal of the target protein from the cell. They achieve this by acting as a
bridge between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the
ubiquitination and subsequent degradation of BRD4 by the proteasome. Understanding the
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binding affinity of the BRD4-targeting component of AT1 to its bromodomains is fundamental to

characterizing its potency and selectivity.

Quantitative Analysis of Ligand Binding to BRD4

Bromodomains

The binding affinity of a ligand to its target is a critical parameter in drug development, typically

guantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

While AT1 is established as a BRD4 degrader, specific quantitative binding affinity data for its

warhead to the individual BRD4 bromodomains is not available in the provided search results.

However, to provide a clear context for the range and methods of affinity measurement for

BRDA4-targeting compounds, the table below summarizes data for other well-characterized

BRD4 inhibitors.

Target
Compound .
Domain(s)

Assay
Method

Affinity
Metric

Value

Reference

JO1 BRD4 BD1

AlphaScreen

IC50

77 nM

[4]18]

BRD4 BD2 AlphaScreen

IC50

33 nM

[4](8]

BI-2536 BRD4 BD1

Isothermal
Titration
Calorimetry
(ITC)

Kd

37+3nM

[9]

TG-101209 BRD4 BD1

Isothermal
Titration
Calorimetry
(ITC)

Kd

123 +18 nM

[9]

Resveratrol BRD4 BD1

Isothermal
Titration
Calorimetry
(ITC)

Kd

6.6 uM

[10]

Signaling Pathways and Mechanism of Action
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Native BRD4 Signaling Pathway

BRD4 functions by recognizing and binding to acetylated histones at promoter and enhancer
regions. This binding event serves as a scaffold to recruit the Positive Transcription Elongation
Factor b (P-TEFb) complex.[7] The P-TEFb complex then phosphorylates RNA Polymerase |I,
stimulating transcriptional elongation and subsequent gene expression, particularly of

oncogenes like c-Myc.[7][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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